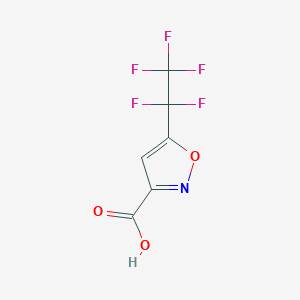

5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid

Description

5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid is a fluorinated heterocyclic compound characterized by a 1,2-oxazole core substituted with a pentafluoroethyl group at position 5 and a carboxylic acid moiety at position 2. The pentafluoroethyl group (CF2CF3) imparts strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity. These properties make it a promising candidate for pharmaceutical and agrochemical applications, particularly as a building block for drug discovery .

Properties

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5NO3/c7-5(8,6(9,10)11)3-1-2(4(13)14)12-15-3/h1H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULSBTYEBXILLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(=O)O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid typically involves the reaction of pentafluoroethyl-substituted precursors with suitable reagents to form the oxazole ring. One common method is the cyclization of pentafluoroethyl-substituted nitriles with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.

Substitution: The pentafluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium or copper to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The oxazole ring structure allows for specific interactions with active sites, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The table below compares key structural and physicochemical properties of 5-(pentafluoroethyl)-1,2-oxazole-3-carboxylic acid with similar compounds:

Structural and Functional Insights

- Fluorinated Aliphatic Chains : The pentafluoroethyl and pentafluoropropyl analogs exhibit extreme electronegativity and hydrophobicity, which enhance membrane permeability and resistance to oxidative degradation. However, the longer pentafluoropropyl chain may reduce solubility in polar solvents .

- Aromatic vs. For instance, the hydroxyphenyl derivative’s polarity improves aqueous solubility but may limit blood-brain barrier penetration .

- Acidity and Reactivity: The carboxylic acid group (pKa ~3.3) enables salt formation or conjugation with amines (e.g., amide coupling via HATU, as shown in –3). Fluorinated analogs exhibit slightly lower pKa values than non-fluorinated derivatives due to electron-withdrawing effects .

Biological Activity

5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C6H2F5NO3

- Functional Groups : The compound features a carboxylic acid functional group and an oxazole ring, which contribute to its reactivity and biological potential. The presence of the pentafluoroethyl group enhances lipophilicity, making it more soluble in organic solvents compared to non-fluorinated analogs.

The biological activity of this compound can be attributed to several mechanisms:

- Acid-Base Reactions : The carboxylic acid can participate in typical acid-base reactions, influencing various biochemical pathways.

- Nucleophilic Substitutions : The oxazole ring may undergo nucleophilic substitutions or electrophilic additions, which are crucial for its interaction with biological targets.

- Enhanced Lipophilicity : The pentafluoroethyl group increases the compound's ability to cross cell membranes, potentially leading to higher bioavailability and efficacy in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that compounds with oxazole derivatives can exhibit significant antioxidant properties. This activity is essential for combating oxidative stress in cells.

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly against cholinesterases and glucosidases, which are relevant in treating diseases such as diabetes and Alzheimer's disease .

- Anticancer Properties : Some oxazole derivatives have demonstrated anticancer effects in vitro, indicating that this compound may also possess similar properties worth investigating further .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and unique aspects of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Trifluoromethyl-1,2-oxazole-3-carboxylic acid | Contains trifluoromethyl instead of pentafluoroethyl | Less lipophilic compared to pentafluoroethyl variant |

| 4-Hydroxy-1,2-oxazole-3-carboxylic acid | Hydroxyl group at C4 instead of fluorinated group | Potentially different biological activity due to hydroxyl group |

| 5-Methyl-1,2-oxazole-3-carboxylic acid | Methyl substituent instead of fluorinated group | May exhibit different solubility and reactivity patterns |

The distinctiveness of this compound lies in its highly fluorinated structure, which enhances its lipophilicity and potential bioactivity compared to other oxazole derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of oxazole derivatives. For instance:

- A study highlighted the synthesis of various oxazole derivatives and their evaluation for antioxidant activity using the CUPRAC assay, demonstrating promising results for compounds similar to this compound .

- Another research effort explored enzyme inhibitory effects against glucosidases and cholinesterases, revealing significant inhibition rates for certain oxazole derivatives, suggesting that this compound could be a candidate for further testing in these areas .

Q & A

Q. What are the recommended synthetic routes for 5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of fluorinated oxazole derivatives typically involves cyclization reactions or substitution of pre-functionalized oxazole precursors. For example, similar compounds like 5-(1,2-Dihydroxyethyl)-1,2-oxazole-3-carboxylic acid are synthesized via condensation reactions followed by oxidation or fluorination steps. Optimization includes controlling temperature (e.g., 0–25°C for sensitive intermediates) and using catalysts like trifluoroacetic acid for fluorinated group incorporation. Characterization via UHPLC-ESI-MS (to confirm molecular ions, m/z 174.2 [M+H]⁺ in one study) and NMR (¹H/¹³C chemical shifts for oxazole ring protons and fluorinated substituents) is critical .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Combine orthogonal analytical techniques:

- NMR Spectroscopy : Identify characteristic peaks for the oxazole ring (e.g., δ ~6.65 ppm for H-4 in oxazole) and fluorinated groups (¹⁹F NMR for pentafluoroethyl signals) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify exact mass (e.g., m/z 214.046 for related fluorinated oxazoles) .

- X-ray Crystallography : Resolve crystal structures using SHELX software for unambiguous confirmation of stereochemistry and substituent positioning .

Advanced Research Questions

Q. What analytical challenges arise due to the pentafluoroethyl group, and how can they be addressed?

Methodological Answer: The high electronegativity and stability of the pentafluoroethyl group complicate detection and quantification:

- LC-MS/MS : Use reverse-phase columns (C18) with mobile phases containing ammonium acetate for ionization. Monitor transitions like m/z 214 → 170 (analogous to PFAS analysis) .

- Fluorine-Specific Detection : Employ ¹⁹F NMR (δ -70 to -120 ppm for CF₃/CF₂ groups) or inductively coupled plasma mass spectrometry (ICP-MS) for trace fluorine quantification .

- Solubility Issues : Utilize polar aprotic solvents (e.g., DMSO, acetonitrile) for consistent sample preparation .

Q. How does the fluorine substitution influence the compound’s reactivity and biological interactions?

Methodological Answer:

- Electron-Withdrawing Effects : The pentafluoroethyl group increases oxazole ring electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. This can be modeled computationally (DFT calculations for charge distribution) .

- Biological Activity : Fluorination improves metabolic stability and membrane permeability. Assay binding affinity to targets like Hsp90 (cf. Luminespib, an oxazole-based inhibitor) using surface plasmon resonance (SPR) or fluorescence polarization .

- Environmental Persistence : Evaluate environmental half-life via accelerated degradation studies (e.g., photolysis under UV light) .

Q. What computational methods are suitable for modeling the electronic effects of the pentafluoroethyl substituent?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Software like Gaussian or ORCA can model fluorinated substituent effects on aromatic systems .

- Molecular Dynamics (MD) Simulations : Study solvation dynamics and protein-ligand interactions using force fields parameterized for fluorinated groups (e.g., CHARMM) .

- Docking Studies : Use AutoDock Vina to predict binding modes with biological targets, accounting for fluorine’s hydrophobic and electrostatic contributions .

Contradictions and Considerations

- Synthetic Routes : While cyclization is common for oxazoles (e.g., via nitrile oxide intermediates), fluorination steps may require hazardous reagents (e.g., SF₄). Alternative methods like electrochemical fluorination should be evaluated for safety .

- Analytical Variability : LC-MS/MS methods optimized for PFAS may not directly apply due to structural differences. Validate protocols with synthesized standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.